molecular formula C18H14BrClN2O3S B2800657 (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-03-6

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2800657
CAS No.: 865247-03-6
M. Wt: 453.74
InChI Key: NQOHUZCRVMMEBS-UZYVYHOESA-N
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Description

(Z)-Ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate is a high-purity chemical reagent designed for pharmaceutical and chemical research. This benzothiazole-derived compound features a bromobenzoyl imino group and a chloro-substitution, making it a valuable intermediate in medicinal chemistry. The structural motif of substituted benzothiazoles is recognized for its diverse biological activities . The (Z)-configuration around the imino bond is crucial for its specific reactivity and interaction with biological targets. Researchers utilize this compound as a key synthetic intermediate for developing potential therapeutic agents, particularly as it shares structural similarities with other benzothiazole-acetate derivatives investigated for their receptor modulation properties . The presence of both bromo and chloro substituents offers distinct reactivity profiles for further functionalization through cross-coupling reactions and nucleophilic substitutions. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-[2-(2-bromobenzoyl)imino-6-chloro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClN2O3S/c1-2-25-16(23)10-22-14-8-7-11(20)9-15(14)26-18(22)21-17(24)12-5-3-4-6-13(12)19/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOHUZCRVMMEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a thiazole ring, a bromobenzoyl moiety, and various functional groups that suggest diverse biological interactions. The study of its biological activity is crucial for understanding its therapeutic potential in medicinal chemistry.

Structural Characteristics

The compound can be characterized by the following structural elements:

  • Thiazole Ring : Known for its antimicrobial and anticancer properties.
  • Bromobenzoyl Moiety : Often associated with anticancer activity.
  • Acetate Group : May influence solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structural motifs, particularly those containing thiazole derivatives, exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds with thiazole rings often demonstrate efficacy against various pathogens.
  • Anticancer Properties : Structural analogs have shown the ability to inhibit cancer cell proliferation and induce apoptosis.
  • Anti-inflammatory Effects : Some derivatives are known to modulate inflammatory pathways.

Anticancer Activity

A study on benzothiazole derivatives, which share structural similarities with our compound, revealed significant inhibition of cancer cell lines such as A431, A549, and H1299. These compounds were found to decrease the activity of pro-inflammatory cytokines IL-6 and TNF-α and hinder cell migration, suggesting potential for anticancer applications .

Anti-inflammatory Effects

Research on thiazole derivatives has demonstrated their ability to reduce inflammation in vivo. For instance, certain compounds showed over 70% inhibition in animal models for anti-inflammatory activity . This indicates that (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate may also possess similar properties.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of several compounds related to (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate:

Compound TypeKey FeaturesBiological Activity
Thiazole DerivativesHeterocyclic ringAntimicrobial, Anticancer
BromobenzamideAromatic bromine-containingAnticancer
Nitroaromatic CompoundsPresence of nitro groupDiverse pharmacological effects

The mechanisms by which (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate may exert its biological effects include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.
  • Modulation of Inflammatory Pathways : The compound may inhibit key inflammatory mediators, reducing inflammation.
  • Antimicrobial Activity : Its structural components suggest potential interactions with microbial targets.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents on the benzothiazole ring, the acyl group attached to the imino nitrogen, or the heterocyclic core itself. Below is a comparative analysis:

Compound Name Heterocycle Acyl Group R6 Position Key Features
(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate Benzo[d]thiazole 2-Bromobenzoyl Cl Z-configuration; electron-withdrawing Cl and Br enhance electrophilicity.
(Z)-ethyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate Benzo[d]thiazole 5-Chlorothiophene-2-carbonyl CH3 Thiophene acyl group increases electron density; CH3 reduces steric hindrance.
Ethyl {2-[(trifluoroacetyl)imino]pyridin-1-(2H)-yl}acetate Pyridine Trifluoroacetyl N/A Pyridine core lacks sulfur; CF3 group enhances metabolic stability.

Key Observations :

  • Acyl Group Effects : The 2-bromobenzoyl group in the target compound provides a bulky, electron-withdrawing aryl moiety, contrasting with the electron-rich thiophene in the analogue and the strongly electron-withdrawing trifluoroacetyl group in the pyridine derivative .
Physicochemical Properties

Limited experimental data are available for the target compound, but inferences can be drawn from analogues:

  • IR Spectroscopy: The trifluoroacetyl analogue shows carbonyl stretches at 1737 cm⁻¹ (ester C=O) and 1606 cm⁻¹ (aromatic C=C). The target compound’s 2-bromobenzoyl group may shift the imino C=N stretch to lower frequencies (~1580–1620 cm⁻¹) due to conjugation.
  • Solubility : The pyridine derivative likely has higher aqueous solubility than benzothiazoles due to reduced hydrophobicity. The 6-Cl substituent in the target compound may further decrease solubility compared to 6-CH3 .

Q & A

Q. Key Parameters :

ParameterOptimal ConditionReference
Temperature60–80°C
SolventDichloromethane (DCM)
CatalystTriethylamine/DMAP

Advanced: How can structural ambiguities in crystallographic data for this compound be resolved?

Methodological Answer :
Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities:

  • Data Collection : High-resolution X-ray diffraction (XRD) to ensure accurate electron density maps .
  • Twinned Data : Apply twin refinement protocols in SHELXL to address overlapping reflections .
  • Validation Tools : Cross-validate with spectroscopic data (e.g., NMR chemical shifts for Z/E configuration) .

Q. Common Pitfalls :

  • Disordered Atoms : Use restraints for flexible groups (e.g., ethyl ester).
  • Thermal Motion : Apply anisotropic displacement parameters for heavy atoms (Br, Cl) .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • 1H/13C NMR : Confirm Z-configuration via coupling constants (e.g., imino proton at δ 8.5–9.5 ppm) .
    • 2D NMR (COSY, HSQC) : Map connectivity between thiazole protons and adjacent groups .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1650 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Verify molecular weight (±0.001 Da accuracy) .

Q. Data Interpretation Table :

Functional GroupNMR Shift (ppm)IR Absorption (cm⁻¹)
Ethyl Ester (COO)4.2–4.4 (q)1700–1750
Imino (C=N)8.5–9.5 (s)1620–1670

Advanced: How can computational methods predict the compound’s bioactivity and binding mechanisms?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., kinases, proteases). The bromobenzoyl group may occupy hydrophobic pockets .
  • QSAR Modeling : Correlate substituent effects (e.g., Br vs. Cl) with activity. Fluorine analogs show enhanced binding due to electronegativity .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

Case Study :
Docking of a chloro analog (similar structure) into COX-2 revealed hydrogen bonding with Arg120, suggesting anti-inflammatory potential .

Basic: What are the key challenges in scaling up synthesis while maintaining stereochemical integrity?

Q. Methodological Answer :

  • Steric Control : Use bulky bases (e.g., DBU) to minimize E/Z isomerization during imine formation .
  • Temperature Gradients : Maintain strict thermal control (±2°C) to prevent side reactions .
  • Purification : Employ preparative HPLC with chiral columns to isolate Z-isomer .

Q. Scale-Up Protocol :

Pilot batch (10 g): Optimize in a jacketed reactor with reflux.

Process Analytics: In-line FTIR to monitor reaction progress .

Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Q. Methodological Answer :

  • Metabolic Stability : Perform hepatic microsome assays to identify rapid degradation (e.g., ester hydrolysis). Modify the ethyl group to a bulkier ester (e.g., tert-butyl) .
  • Pharmacokinetic Profiling : Use LC-MS/MS to measure bioavailability. Low Cmax may explain in vivo inefficacy .
  • Species-Specific Differences : Compare human vs. rodent cytochrome P450 metabolism .

Example : A sulfamoyl analog showed poor in vivo activity due to rapid clearance; prodrug strategies improved AUC by 3× .

Basic: What are the safety and handling protocols for this compound given its halogenated structure?

Q. Methodological Answer :

  • Toxicity Screening : Ames test for mutagenicity; bromine may require genotoxicity assays .
  • Handling : Use fume hoods and PPE (nitrile gloves, lab coat).
  • Waste Disposal : Halogenated waste must be incinerated at >1200°C to prevent dioxin formation .

Advanced: How can isotopic labeling (e.g., <sup>13</sup>C, <sup>15</sup>N) aid in mechanistic studies of this compound?

Q. Methodological Answer :

  • Metabolic Tracing : Synthesize <sup>13</sup>C-labeled ethyl group to track acetate metabolism via GC-MS .
  • Binding Studies : <sup>15</sup>N-imino group enhances NMR sensitivity for protein-ligand interaction analysis .
  • Degradation Pathways : Use deuterated analogs (D2O solvent) to identify hydrolysis intermediates .

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